(S)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Description
The compound "(S)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester" is a chiral pyrrolidine derivative featuring a cyclopropylamine substituent and a benzyl ester group. Its stereochemistry at the 3-position (S-configuration) is critical for its biological activity, particularly in targeting enzymes or receptors where enantioselectivity is significant. However, direct literature or experimental data for this exact compound are absent in the provided evidence, necessitating comparisons with structurally analogous molecules to infer properties and applications.
Properties
IUPAC Name |
benzyl (3S)-3-[cyclopropyl(2-hydroxyethyl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-11-10-19(15-6-7-15)16-8-9-18(12-16)17(21)22-13-14-4-2-1-3-5-14/h1-5,15-16,20H,6-13H2/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLZXPFHZSHZDQ-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)C2CCN(C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N(CCO)C2CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester, also known by its CAS number 1353955-59-5, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, including anti-inflammatory, anticancer, and cholinesterase inhibitory activities.
- Molecular Formula: C18H26N2O3
- Molecular Weight: 318.42 g/mol
2. Anticancer Activity
The anticancer potential of this compound has not been extensively studied; however, related pyrrolidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
These results imply that this compound may also exhibit anticancer activity, warranting further investigation.
3. Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. While direct data on this specific compound is scarce, similar pyrrolidine derivatives have shown effective inhibition of acetylcholinesterase (AChE):
This suggests that this compound might also act as a cholinesterase inhibitor.
Case Studies and Research Findings
Study on Structural Analogues:
A study focusing on structural analogues of pyrrolidine derivatives highlighted their potential in various therapeutic areas, including inflammation and cancer treatment. The research emphasized the importance of structural modifications in enhancing biological activity.
In Vivo Studies:
In vivo models have been utilized to assess the anti-inflammatory effects of similar compounds, demonstrating significant reductions in edema and inflammatory markers when treated with pyrrolidine derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, including pyrrolidine cores, cyclopropyl or hydroxyethyl substituents, and benzyl ester groups. Key differences in functional groups and their implications are analyzed below.
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
Functional Group Influence on Reactivity and Solubility
- The hydroxyethyl group in the target compound may improve water solubility compared to its carboxymethyl analog (CAS 1353999-57-1), which has higher polarity due to the carboxylic acid derivative .
- The cyclopropyl moiety in both the target compound and CAS 1353999-57-1 likely enhances metabolic stability by resisting oxidative degradation, a common advantage in drug design .
- The hydroxyethylsulfanyl group in CAS 1353993-10-8 introduces sulfur, enabling disulfide bond formation or metal coordination, which is absent in the target compound .
Stereochemical and Synthetic Considerations
- The (S)-configuration at the pyrrolidine 3-position is conserved across analogs, suggesting a shared emphasis on enantioselective interactions (e.g., with chiral enzyme active sites) .
- The benzyl ester group in all compounds serves as a protecting group for carboxylic acids, facilitating stepwise synthesis of peptidomimetics or prodrugs .
The free amine in CAS 122536-72-5 allows for direct conjugation to other pharmacophores, unlike the target compound’s substituted amine, which may limit such flexibility .
Preparation Methods
Key Steps:
-
Reductive Cleavage :
(-)-Vasicine is treated with sodium borohydride in methanol-water, inducing N–C bond cleavage to yield (S)-N-benzyl-3-hydroxypyrrolidine ([α]₂₅ᴰ = -199°, 97% ee). -
Mitsunobu Inversion :
The (S)-alcohol undergoes Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine to invert configuration, producing (R)-3-acyloxypyrrolidine. Subsequent hydrolysis yields (R)-N-benzyl-3-hydroxypyrrolidine ([α]₂₅ᴰ = +3.53°, 93% ee). -
Cyclopropylamine Coupling :
(R)-N-benzyl-3-hydroxypyrrolidine reacts with 2-chloroethyl cyclopropyl ether under basic conditions (K₂CO₃, DMF) to install the cyclopropyl-(2-hydroxyethyl)amino group. -
Benzyl Esterification :
The pyrrolidine carboxylic acid is protected via benzylation using benzyl chloroformate and DMAP in dichloromethane.
Table 1: Performance Metrics for Chiral Pool Synthesis
Stepwise Assembly via Pyrrolidine Intermediate
An alternative approach constructs the pyrrolidine ring de novo, followed by functionalization.
Key Steps:
-
Pyrrolidine Formation :
Cyclocondensation of γ-aminobutyraldehyde with benzyl carbamate generates 1-benzyloxycarbonylpyrrolidine. -
C3 Amination :
Lithiation at C3 (LDA, THF, -78°C) followed by quenching with cyclopropyl-(2-hydroxyethyl)amine introduces the amino group. -
Oxidation and Esterification :
TEMPO-mediated oxidation of the primary alcohol to a carboxylic acid, followed by benzylation, yields the final ester.
Table 2: Stepwise Synthesis Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Lithiation Temperature | -78°C | Prevents epimerization |
| Amine Equivalents | 1.5 | Maximizes coupling efficiency |
| Oxidation Catalyst | TEMPO/NaClO₂ | 98% conversion |
Stereochemical Control via Asymmetric Catalysis
Enantioselective methods using palladium catalysis (as reported for α-amino acid derivatives) have been adapted for pyrrolidine systems.
Example Protocol:
-
Substrate : 3-Ketopyrrolidine-1-carboxylic acid benzyl ester.
-
Catalyst : Pd(OAc)₂/(R)-BINAP (5 mol%).
-
Reduction : HCO₂H/Et₃N at 40°C achieves 92% ee for the (S)-alcohol intermediate.
Industrial Scalability Considerations
-
Cost Efficiency : Chiral pool synthesis leverages inexpensive (-)-vasicine (~$50/g) but requires botanical extraction. Stepwise routes avoid natural product dependency but incur higher reagent costs.
-
Green Chemistry : Replacement of DEAD with diisopropyl azodicarboxylate (DIAD) reduces toxicity. Aqueous workups in later steps minimize solvent waste .
Q & A
Q. Optimization Tips :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Control temperature (0–25°C) during cyclopropane ring formation to minimize side reactions .
- Purify intermediates via column chromatography or recrystallization to ensure enantiomeric purity (>99% ee) .
How does stereochemistry at the pyrrolidine ring affect biological activity, and what analytical methods validate enantiomeric purity?
Advanced Question
The (S)-configuration is often critical for target engagement. For example, in carbamate derivatives, the (S)-enantiomer shows 10–100× higher affinity for serine hydrolases compared to the (R)-form due to spatial alignment with catalytic triads .
Q. Validation Methods :
- Chiral HPLC : Using columns like Chiralpak AD-H to resolve enantiomers (retention time differences ≥2 min) .
- Optical Rotation : Compare [α]D values with literature data for configuration confirmation .
- X-ray Crystallography : Resolve absolute configuration for crystalline intermediates .
How can researchers resolve contradictory data in biological assays involving this compound?
Advanced Question
Contradictions (e.g., variable IC₅₀ values) may arise from:
- Enantiomeric impurities : Even 5% impurity of the (R)-enantiomer can skew dose-response curves .
- Hydrolysis instability : The benzyl ester may degrade under assay conditions (e.g., pH >7.4), altering bioavailability .
Q. Resolution Strategies :
Stability Studies : Monitor compound integrity via LC-MS over 24–72 hours in assay buffers .
Enantiomer-Specific Assays : Use chiral chromatography to isolate and test individual enantiomers .
Orthogonal Binding Assays : Compare results from SPR (surface plasmon resonance) with enzymatic activity assays to confirm target engagement .
What are the recommended analytical techniques for characterizing this compound and its degradation products?
Basic Question
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the pyrrolidine ring (δ 1.8–3.5 ppm), cyclopropane (δ 0.5–1.2 ppm), and benzyl ester (δ 5.1–5.3 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
- Mass Spectrometry :
- HPLC-UV/PDA : Monitor purity (>98%) and detect hydrolyzed products (e.g., free carboxylic acid) .
How do structural modifications (e.g., replacing the benzyl ester) impact metabolic stability and target selectivity?
Advanced Question
Case Study : Replacing the benzyl ester with a methyl ester:
- Metabolic Stability : Benzyl esters are hydrolyzed slower by esterases than methyl esters, extending half-life in plasma (t₁/₂ = 6 h vs. 2 h) .
- Selectivity : The benzyl group reduces off-target interactions with albumin compared to bulkier esters .
Q. Experimental Approach :
- SAR Studies : Synthesize analogs with varied ester groups and test in vitro/in vivo .
- Molecular Dynamics Simulations : Model interactions with esterases to predict hydrolysis rates .
What are the best practices for storing this compound to ensure long-term stability?
Basic Question
- Storage Conditions :
- Temperature : –20°C in airtight, light-resistant vials .
- Solvent : Store in anhydrous DMSO or ethanol to prevent hydrolysis .
- Stability Monitoring :
- Perform quarterly HPLC analysis to detect degradation (>5% degradation warrants repurification) .
How does this compound compare structurally and functionally to related pyrrolidine-carbamate derivatives?
Advanced Question
Functional Insights :
The hydroxyethyl group in the target compound balances hydrophilicity and rigidity, optimizing membrane permeability (LogP ≈ 1.8) and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
